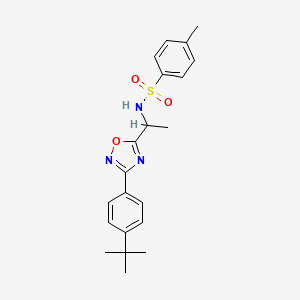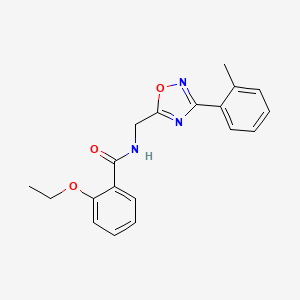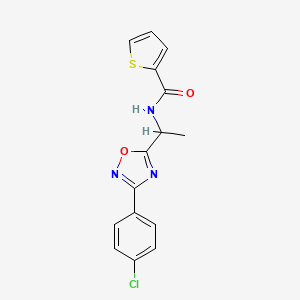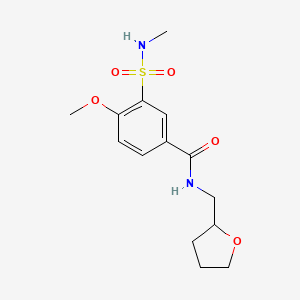
1-(4-ethoxybenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethoxybenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide, also known as EPPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 1-(4-ethoxybenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell growth and survival. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Additionally, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell growth and proliferation, and reduce the expression of certain genes involved in cancer progression. In Alzheimer's disease, this compound has been shown to reduce the accumulation of amyloid-beta protein in the brain and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-ethoxybenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 1-(4-ethoxybenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide. One direction is to further investigate its potential as a therapeutic agent for cancer and Alzheimer's disease. Another direction is to explore its mechanism of action and identify other enzymes and proteins that it may target. Additionally, research could be done to improve the solubility and bioavailability of this compound, which could increase its effectiveness as a therapeutic agent.
Métodos De Síntesis
The synthesis method of 1-(4-ethoxybenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide is a multi-step process that involves the reaction of several chemicals, including 4-ethoxybenzenesulfonyl chloride, N-(1-methoxypropan-2-yl)piperidine-4-carboxamide, and triethylamine. The reaction takes place in a solvent such as dichloromethane, and the resulting product is then purified through column chromatography. The yield of this compound is typically around 50%.
Aplicaciones Científicas De Investigación
1-(4-ethoxybenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide has shown potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to reduce the accumulation of amyloid-beta protein in the brain, which is a hallmark of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(4-carbamoylphenyl)-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c24-22(27)17-5-8-20(9-6-17)25-23(28)18-11-13-26(14-12-18)31(29,30)21-10-7-16-3-1-2-4-19(16)15-21/h1-10,15,18H,11-14H2,(H2,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZTXVVPPLPYSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7720198.png)
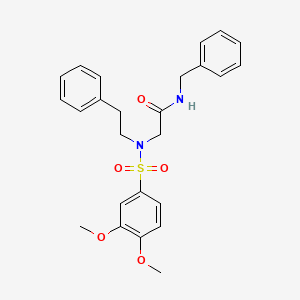
![3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7720204.png)
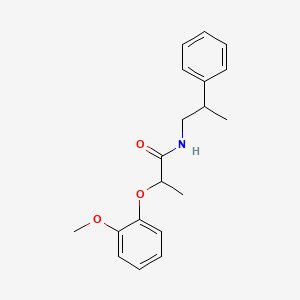
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide](/img/structure/B7720227.png)
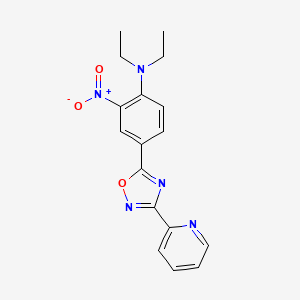

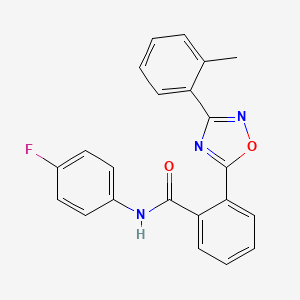
![(E)-N'-((1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7720253.png)

